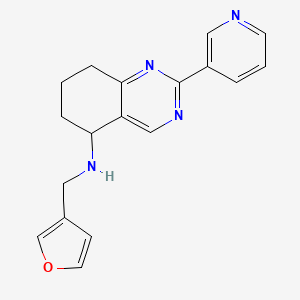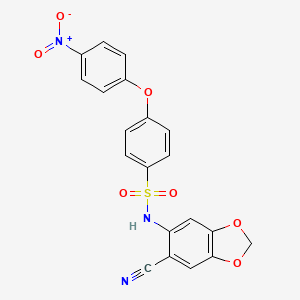![molecular formula C19H23N3O3S B6024439 N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B6024439.png)
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide, also known as PEPD or 2-Oxo-PEPD, is a chemical compound used in scientific research. It belongs to the class of sulfonamides and is used as a tool compound to study the role of peptidase enzymes in various biological processes.
Mecanismo De Acción
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide inhibits PEP by binding to the active site of the enzyme, preventing it from cleaving peptide bonds. This inhibition leads to an increase in the levels of neuropeptides and other bioactive peptides in the brain and other tissues, which can have a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of neuropeptides such as enkephalins and substance P in the brain, which can have analgesic and anti-inflammatory effects. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, possibly through its effects on neuropeptides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide is a useful tool compound for studying the role of peptidase enzymes in various biological processes. Its potent inhibition of PEP allows researchers to study the effects of increased levels of neuropeptides and other bioactive peptides in vitro and in vivo. However, this compound has limitations in terms of its specificity for PEP and its potential off-target effects on other peptidase enzymes.
Direcciones Futuras
There are several future directions for research on N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide and its effects on peptidase enzymes and neuropeptides. One direction is to investigate the potential therapeutic applications of this compound and other peptidase inhibitors in the treatment of neurological and psychiatric disorders such as depression, anxiety, and chronic pain. Another direction is to study the effects of this compound on other peptidase enzymes and their substrates, as well as the potential interactions between this compound and other drugs or compounds. Finally, further research is needed to elucidate the precise mechanisms of action of this compound and other peptidase inhibitors in various biological processes.
Métodos De Síntesis
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide can be synthesized by reacting N-phenylmethanesulfonamide with 4-phenylpiperazine and ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to yield this compound.
Aplicaciones Científicas De Investigación
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide is used in scientific research to study the role of peptidase enzymes in various biological processes. Peptidases are enzymes that cleave peptide bonds in proteins and peptides, and they play a critical role in many physiological processes such as digestion, blood clotting, and immune response. This compound is a potent inhibitor of the peptidase enzyme, prolyl endopeptidase (PEP), which is involved in the degradation of neuropeptides and other bioactive peptides.
Propiedades
IUPAC Name |
N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-26(24,25)22(18-10-6-3-7-11-18)16-19(23)21-14-12-20(13-15-21)17-8-4-2-5-9-17/h2-11H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVJSXNNEBDTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-{1-[(2-methylphenyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6024369.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide](/img/structure/B6024377.png)

![1-(2-chlorobenzyl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6024400.png)

![2-(1H-imidazol-2-yl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B6024407.png)
![1-(2-cyclohexylethyl)-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6024416.png)
![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B6024423.png)
![2-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6024431.png)
![1-(3-chlorophenyl)-4-[4-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B6024433.png)
![ethyl 4-{2-oxo-4-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-1-pyrrolidinyl}benzoate](/img/structure/B6024452.png)
![1-(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B6024453.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B6024455.png)
![4-{9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-2-yl}phenol hydrobromide](/img/structure/B6024460.png)